

A Comparative Guide to the Theoretical and Computational Properties of Nonylamine

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Compound of Interest

Compound Name: Nonylamine

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This guide provides a comparative analysis of the theoretical and computational properties of **nonylamine**, benchmarked against experimental data and in the context of other relevant primary amines. The information presented is intended to support research and development activities where the physicochemical properties of long-chain alkylamines are of interest.

Physicochemical Properties of Nonylamine

Nonylamine, also known as 1-aminononane, is a primary alkylamine with a nine-carbon chain. Its properties are largely dictated by the long, nonpolar alkyl chain and the polar amino group. The following table summarizes key experimental and computed physicochemical properties of **n-nonylamine**.

Property	Experimental Value	Computed Value	Source(s)
Molecular Formula	C9H21N	-	[1][2][3]
Molecular Weight	143.27 g/mol	143.27 g/mol	[1][2][3]
Boiling Point	201-202 °C	-	[4][5]
Melting Point	-1 °C	-	[3][4]
Density	0.782 g/mL at 25 °C	-	[4]
Refractive Index	n20/D 1.433	-	[4]
Water Solubility	Slightly soluble	-	[3][5]
logP (Octanol/Water)	3.60	3.7	[2][4]
pKa	10.64 at 25 °C	-	[3]
Vapor Pressure	0.27 - 0.314 mmHg at 25 °C	-	[2][3]
Flash Point	62.8 °C	-	[3]
Polar Surface Area	-	26.02 Å ²	[3]
Rotatable Bond Count	-	7	[3]
Hydrogen Bond Donor Count	-	1	[3]
Hydrogen Bond Acceptor Count	-	1	[3]

Comparative Analysis with Other Primary Amines

To provide context for the properties of **nonylamine**, this section compares it with two other primary amines: heptylamine (a shorter-chain alkylamine) and 2-aminoheptane (a structural isomer of heptylamine).

Property	Nonylamine (C9)	Heptylamine (C7)	2-Aminoheptane (C7)
Boiling Point	201-202 °C	155-156 °C	142-144 °C
Melting Point	-1 °C	-23 °C	-70 °C
Density	0.782 g/mL	0.776 g/mL	0.763 g/mL
logP	3.60	2.73	2.67

As expected, the boiling point, melting point, and logP of **nonylamine** are higher than those of the shorter-chain heptylamine, reflecting the increased van der Waals forces and hydrophobicity with a longer alkyl chain. The branched isomer, 2-aminoheptane, exhibits a lower boiling point than its linear counterpart, a common trend for branched alkanes due to reduced surface area.

Theoretical and Computational Methodologies

While specific, in-depth theoretical studies exclusively on **nonylamine** are not abundant in the readily available literature, the properties of amines are routinely studied using a variety of computational chemistry methods. These approaches are crucial for predicting molecular structure, properties, and reactivity, especially for novel or uncharacterized compounds.

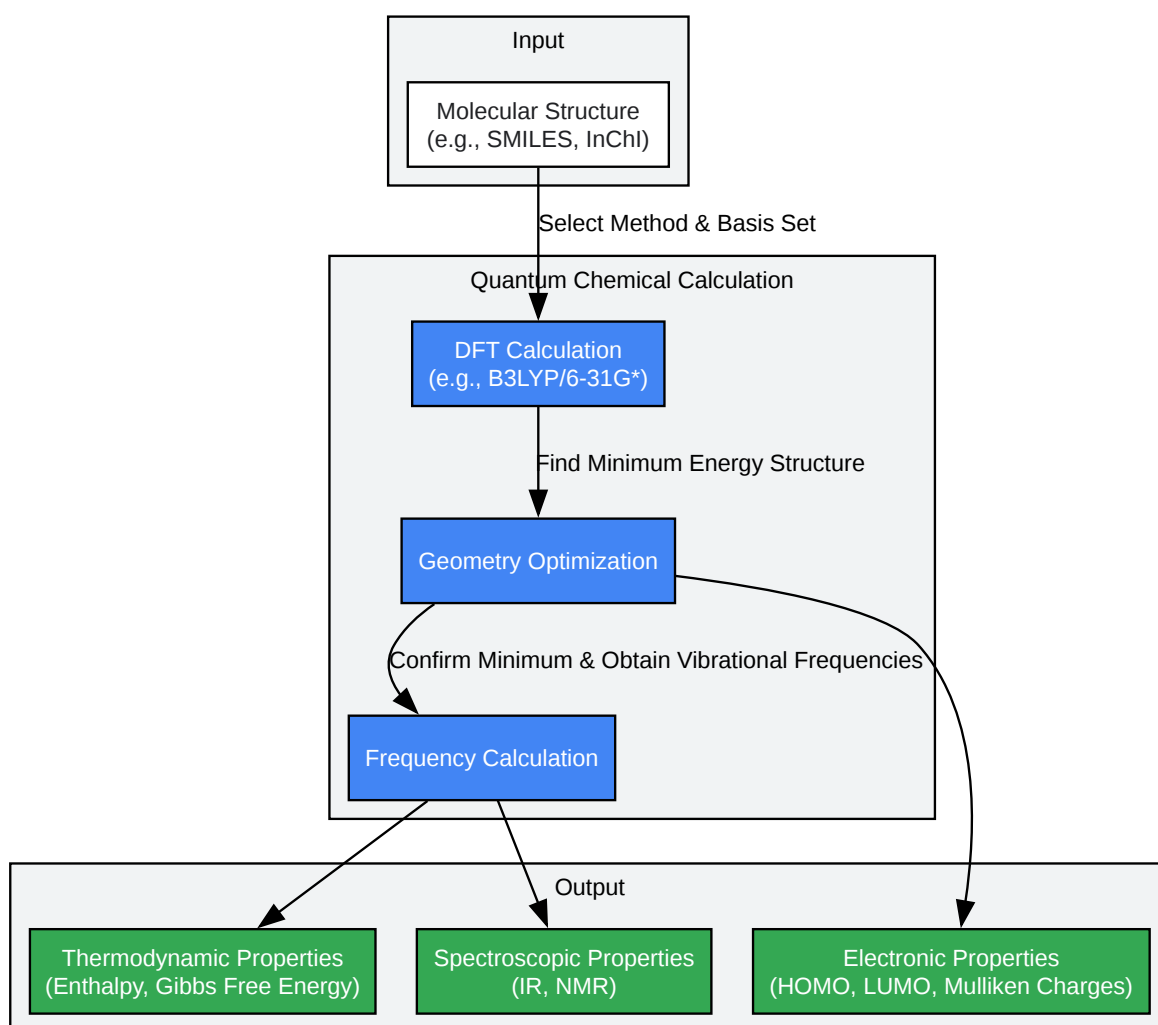
Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like **nonylamine**. These methods can be used to predict:

- **Molecular Geometry:** Determining the most stable three-dimensional arrangement of atoms.
- **Spectroscopic Properties:** Simulating IR, Raman, and NMR spectra, which can be compared with experimental data for structure validation. The NIST WebBook provides gas-phase IR and mass spectra for 5-**nonylamine**.[\[1\]](#)[\[6\]](#)
- **Thermodynamic Properties:** Calculating enthalpy of formation, Gibbs free energy, and heat capacity.[\[7\]](#)

- Reaction Mechanisms: Investigating the pathways and transition states of chemical reactions involving the amine group.

A general workflow for the quantum chemical calculation of molecular properties is illustrated below.



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Caption: A generalized workflow for predicting molecular properties using quantum chemical calculations.

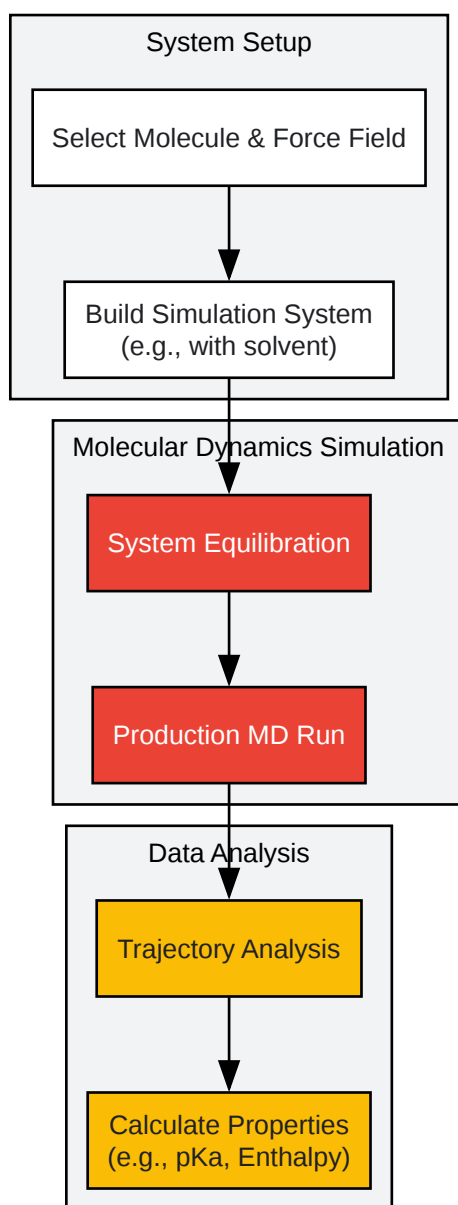
Molecular Dynamics and Force-Field Based Simulations

For larger systems or for studying the dynamic behavior of **nonylamine** (e.g., in a solvent or as part of a larger molecular assembly), molecular dynamics (MD) simulations using classical force fields are employed. A recent study on a large set of aqueous alkanolamine solvents for CO₂ capture utilized force-field-based computational methods to predict thermodynamic properties like pK_a and reaction enthalpies.^{[8][9]} This approach, while not directly applied to **nonylamine** in the cited study, outlines a methodology that could be adapted for its investigation.

The general steps involved in such a study are:

- **Force Field Parameterization:** Selecting or developing a force field that accurately describes the inter- and intramolecular interactions of the amine.
- **System Setup:** Creating a simulation box containing the amine and any other relevant molecules (e.g., water, ions).
- **Simulation:** Running the MD simulation to generate a trajectory of atomic positions and velocities over time.
- **Analysis:** Calculating thermodynamic and structural properties from the simulation trajectory.

The following diagram illustrates a typical workflow for a force-field based computational study.



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Caption: A simplified workflow for a molecular dynamics study of an amine in solution.

Experimental Protocols

The experimental data presented in this guide are compiled from various chemical databases and literature sources. The methodologies for determining these properties are standard laboratory procedures.

- Boiling and Melting Points: Determined by standard techniques such as distillation for boiling point and differential scanning calorimetry (DSC) or a melting point apparatus for the melting point.
- Density: Measured using a pycnometer or a digital density meter.
- Spectroscopic Data:
 - Infrared (IR) Spectroscopy: Gas-phase IR spectra, such as those available in the NIST Chemistry WebBook[1], are typically obtained using a Fourier-transform infrared (FTIR) spectrometer coupled with a gas cell.
 - Mass Spectrometry (MS): Electron ionization (EI) mass spectra, also available from NIST[6], are acquired using a mass spectrometer where the sample is ionized by a beam of electrons.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR data for **nonylamine** can be found in databases like SpectraBase.[10] These spectra are typically recorded on a high-field NMR spectrometer in a suitable deuterated solvent.

Conclusion

This guide provides a consolidated overview of the known experimental and computed properties of **nonylamine**, alongside a comparative look at related primary amines. While dedicated theoretical studies on **nonylamine** are not extensively published, the established computational methodologies for other amines provide a clear roadmap for researchers wishing to conduct in-silico investigations. The provided data and workflows can serve as a valuable resource for scientists and professionals in drug development and chemical research, facilitating a deeper understanding and prediction of the behavior of long-chain alkylamines.

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